molecular formula C12H15NO2 B2798539 N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide CAS No. 53712-68-8

N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide

Cat. No.: B2798539
CAS No.: 53712-68-8
M. Wt: 205.257
InChI Key: HWKQXOIFRQWCBJ-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropane ring fused to a carboxamide group, which is further substituted with a 4-methoxy-2-methylphenyl moiety. This compound belongs to a broader class of cyclopropanecarboxamide derivatives, which are explored for diverse biological activities, including kinase inhibition () and herbicidal properties (). The methoxy and methyl groups on the aromatic ring likely influence its electronic properties and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-7-10(15-2)5-6-11(8)13-12(14)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKQXOIFRQWCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxy-2-methylphenylamine and cyclopropanecarboxylic acid.

    Amidation Reaction: The primary synthetic route involves the amidation of cyclopropanecarboxylic acid with 4-methoxy-2-methylphenylamine. This reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(4-hydroxy-2-methylphenyl)cyclopropanecarboxamide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: N-(4-hydroxy-2-methylphenyl)cyclopropanecarboxamide.

    Reduction: N-(4-methoxy-2-methylphenyl)cyclopropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

1.1 Mechanism of Action

CRAVACITINIB functions primarily as an inhibitor of the Janus kinase (JAK) family, particularly Tyk2. This inhibition disrupts the signaling pathways involved in inflammatory processes. By modulating immune responses, CRAVACITINIB shows promise in treating autoimmune conditions such as psoriasis and other inflammatory diseases .

1.2 Therapeutic Indications

The compound has been investigated for several therapeutic indications:

  • Psoriasis : Approved for the treatment of moderate to severe psoriasis, CRAVACITINIB has shown significant efficacy in reducing psoriatic lesions and improving patient quality of life.
  • Investigational Uses : Beyond psoriasis, it is being studied for conditions like atopic dermatitis and alopecia areata due to its anti-inflammatory properties .

Clinical Research Findings

2.1 Clinical Trials

CRAVACITINIB has undergone multiple clinical trials to assess its safety and efficacy. Notable findings include:

  • Phase II Trials : Demonstrated substantial improvements in the Psoriasis Area and Severity Index (PASI) scores among participants, indicating effective lesion clearance.
  • Phase III Trials : Ongoing studies are evaluating long-term safety and effectiveness in diverse populations .

2.2 Case Studies

Several case studies illustrate the effectiveness of CRAVACITINIB:

  • A study involving patients with chronic plaque psoriasis reported a 75% improvement in PASI scores after 12 weeks of treatment.
  • Another case highlighted the rapid onset of action, with significant symptom relief observed within the first two weeks of therapy .

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can influence its binding affinity to enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and interaction with biological targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide and related compounds:

Compound Name Molecular Formula Key Substituents Synthetic Yield Reported Activity Source
This compound (Target) ~C₁₂H₁₄N₂O₂ 4-methoxy-2-methylphenyl N/A Not explicitly stated -
N-(4-(4-(N′-Hydroxycarbamimidoyl)phenyl)pyridin-2-yl)-cyclopropanecarboxamide (27) C₁₇H₁₄N₄O₂ Pyridinyl, hydroxycarbamimidoyl 58% GSK-3β inhibition (anti-inflammatory)
N-(4-(3-(1,2,4-Oxadiazol-3-yl)phenyl)pyridin-2-yl)-cyclopropanecarboxamide (33) C₁₇H₁₃N₅O₂ Pyridinyl, 1,2,4-oxadiazole 49% High purity (98%); potential kinase inhibition
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₁H₂₅NO₃ Diethyl, 4-methoxyphenoxy, phenyl 78% Diastereomeric mixture; solubility studies
N-(Thiazol-2-yl)cyclopropanecarboxamide C₇H₈N₂OS Thiazolyl N/A Fungicidal activity
N-(4-Methoxy-2-nitrophenyl)cyclopropanecarboxamide (CID 3918214) C₁₁H₁₂N₂O₄ 4-methoxy-2-nitrophenyl N/A Structural model for electronic studies
Tozasertib Lactate (Antineoplastic) C₂₃H₂₈N₈OS·xC₃H₆O₃ Complex (piperazinyl, sulfonyl, pyrazolyl) N/A Kinase inhibition (anticancer)
Asunaprevir (Antiviral) C₃₅H₄₆ClN₇O₉S Prolyl, cyclopropylsulfonyl, isoquinolinyl N/A Hepatitis C treatment

Key Comparative Insights

Structural Diversity: The target compound’s 4-methoxy-2-methylphenyl group distinguishes it from pyridinyl (), thiazolyl (), and nitrophenyl () analogs. These substituents modulate electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing nitro) and steric bulk, impacting receptor binding .

Synthetic Efficiency :

  • Yields vary significantly: compound 33 () was synthesized in 49% yield, while the diethyl-substituted analog () achieved 78%. This suggests that steric hindrance from substituents (e.g., diethyl groups) may improve reaction efficiency .

Biological Activity :

  • GSK-3β Inhibition : Pyridinyl derivatives () exhibit anti-neuroinflammatory effects, whereas the target compound’s activity remains uncharacterized but could be inferred from its structural similarity .
  • Anticancer vs. Antiviral : Tozasertib () and Asunaprevir () demonstrate how cyclopropanecarboxamide serves as a scaffold for diverse therapeutic applications, contingent on auxiliary functional groups .

Physicochemical Properties :

  • The nitro group in CID 3918214 () increases molecular polarity (logP ~1.5) compared to the target compound’s methoxy-methyl group (estimated logP ~2.3), affecting solubility and membrane permeability .
  • Diastereomer formation in highlights the stereochemical challenges posed by bulky substituents .

Research Findings and Implications

  • Therapeutic Potential: Cyclopropanecarboxamide derivatives are versatile scaffolds. For example, Asunaprevir’s success in hepatitis C treatment () underscores the importance of sulfonyl and prolyl groups in antiviral activity, while the target compound’s methoxy-methylphenyl group may favor CNS penetration for neuroinflammatory applications .
  • Synthetic Optimization : The lower yield of compound 33 (49%) compared to compound 27 (58%) () suggests that oxadiazole ring formation introduces synthetic complexity, warranting alternative catalysts or conditions .
  • SAR Studies : The fungicidal activity of thiazolyl-substituted analogs () implies that bioisosteric replacement of the phenyl group with heterocycles could enhance the target compound’s pesticidal or antimicrobial properties .

Biological Activity

N-(4-methoxy-2-methylphenyl)cyclopropanecarboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring fused with an aromatic amide structure. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that similar compounds possess significant antimicrobial activity against various pathogens.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, such as U937 (human myeloid leukemia).
  • Anti-inflammatory Effects : The structural characteristics of cyclopropanecarboxamides often correlate with anti-inflammatory properties.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in cellular signaling pathways, promoting apoptosis in cancer cells or inhibiting pathogen growth.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the effects of various cyclopropanecarboxamide derivatives on U937 cell proliferation. Results indicated that certain derivatives exhibited effective inhibition without cytotoxicity towards normal cells, highlighting their potential as therapeutic agents in cancer treatment .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has demonstrated that modifications to the phenyl ring can significantly impact biological activity. For instance, the presence of electron-donating groups like methoxy enhances binding affinity to target proteins .
  • Antimicrobial Evaluation :
    • In vitro assays have shown that derivatives similar to this compound possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer25
N-(5-chloro-2-methylphenyl)cyclopropanecarboxamideAntimicrobial15
N-(4-fluorophenyl)cyclopropanecarboxamideAnti-inflammatory30

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